molecular formula C19H13BrN4 B11492119 5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine

5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine

Cat. No.: B11492119
M. Wt: 377.2 g/mol
InChI Key: DXLCUWULSYNLHX-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine: is a heterocyclic compound that belongs to the class of triazepines These compounds are characterized by a seven-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction of appropriate precursors.

    Introduction of the Triazepine Ring: The triazepine ring is introduced via a cyclo-condensation reaction involving hydrazine derivatives and suitable electrophiles.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine
  • 5-(4-methylphenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine
  • 5-(4-fluorophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C19H13BrN4

Molecular Weight

377.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine

InChI

InChI=1S/C19H13BrN4/c20-15-10-8-13(9-11-15)17-18-16(7-4-12-21-18)22-19(24-23-17)14-5-2-1-3-6-14/h1-12H,(H,22,24)

InChI Key

DXLCUWULSYNLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN2)C4=CC=C(C=C4)Br)N=CC=C3

Origin of Product

United States

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